(4-(3-Chlorophenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone
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Overview
Description
“(4-(3-Chlorophenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone” is a chemical compound . Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a compound with a similar structure was obtained in good yield by aminomethylation reaction of 4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with 4-(4-bromophenyl)piperazine and formaldehyde .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as HRMS, IR, 1H and 13C NMR experiments .Scientific Research Applications
Synthesis and Characterization
Research has demonstrated the synthesis and spectral characterization of novel compounds related to "(4-(3-Chlorophenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone," focusing on their structural optimization and vibrational spectra interpretation using density functional theory (DFT). The studies explore the impact of electron-withdrawing group substitution on molecular structure, thermodynamic stability, and reactivity, providing insights into the antibacterial properties of these compounds through molecular docking studies (Shahana & Yardily, 2020).
Antimicrobial Activity
Further research into the antimicrobial properties of related compounds has been conducted, revealing variable and modest activity against bacterial and fungal strains. These findings highlight the potential of these molecules in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Anticancer and Antituberculosis Studies
Another study focuses on the synthesis of derivates with similar structural features, evaluating their in vitro anticancer and antituberculosis activities. Some compounds demonstrated significant activity against human breast cancer cell lines and Mycobacterium tuberculosis, suggesting their potential as therapeutic agents (Mallikarjuna, Padmashali, & Sandeep, 2014).
Molecular Interaction and Docking Studies
Further studies have delved into the molecular interactions of related antagonist compounds with receptors, employing AM1 molecular orbital method and comparative molecular field analysis (CoMFA) to construct three-dimensional quantitative structure-activity relationship (QSAR) models. These models help in understanding the binding interaction dynamics and antagonist activity of the compounds (Shim et al., 2002).
Structural and Theoretical Studies
Research has also been conducted on the X-ray structure characterization of novel pyrazole carboxamide derivatives containing a piperazine moiety, confirming their molecular structure and providing a basis for further theoretical and applied research (Lv, Ding, & Zhao, 2013).
Mechanism of Action
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been found to interact with a variety of receptors, including dopamine receptors .
Mode of Action
Based on the known actions of similar compounds, it may interact with its targets, leading to changes in cellular signaling and function .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, including those involved in neurotransmission .
Pharmacokinetics
Piperazine derivatives, a group to which this compound belongs, are known to modulate the pharmacokinetic properties of drug substances .
Result of Action
Similar compounds have been found to have a variety of effects, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-(3-Chlorophenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone . For instance, storage conditions such as temperature and light exposure can affect the stability of the compound .
Biochemical Analysis
Biochemical Properties
(4-(3-Chlorophenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to bind to certain receptor proteins, modulating their activity and affecting downstream signaling pathways. Additionally, it can inhibit specific enzymes, thereby altering metabolic processes within the cell. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with target biomolecules .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it has been observed to activate or inhibit specific signaling cascades, resulting in altered cellular responses such as proliferation, differentiation, or apoptosis. Furthermore, this compound can affect the expression of genes involved in metabolic pathways, thereby influencing the overall metabolic state of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their conformation and activity. This binding can result in either inhibition or activation of the target molecule, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, leading to changes in its biochemical activity. In vitro studies have shown that the stability of this compound can be influenced by factors such as temperature, pH, and the presence of other biomolecules. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound may exhibit therapeutic effects, such as modulation of specific signaling pathways or metabolic processes. At higher doses, it can induce toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where the compound’s activity changes significantly at certain concentration levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can inhibit key enzymes in metabolic pathways, leading to the accumulation or depletion of specific metabolites. These interactions can have downstream effects on cellular energy production, biosynthesis, and other metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in certain cellular compartments or tissues. The distribution of this compound can influence its biochemical activity and overall efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall biochemical activity .
Properties
IUPAC Name |
(2-anilino-1,3-thiazol-4-yl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4OS/c21-15-5-4-8-17(13-15)24-9-11-25(12-10-24)19(26)18-14-27-20(23-18)22-16-6-2-1-3-7-16/h1-8,13-14H,9-12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEOXRPDCRRCBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CSC(=N3)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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